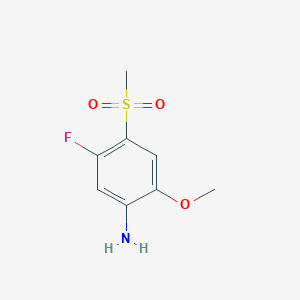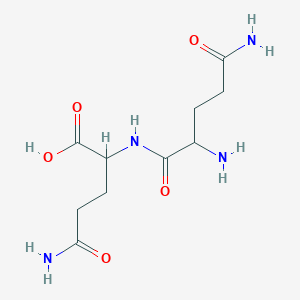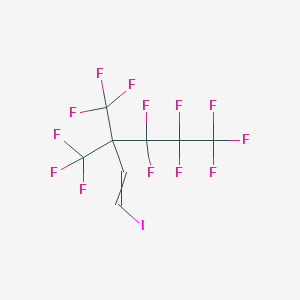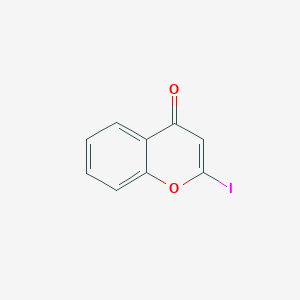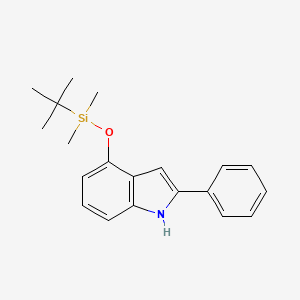
4-t-Butyldimethylsilyoxy-2-phenylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-t-Butyldimethylsilyoxy-2-phenylindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenyl group attached to the indole ring and a tert-butyldimethylsilyloxy group, which provides steric protection and enhances its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butyldimethylsilyoxy-2-phenylindole typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-t-Butyldimethylsilyoxy-2-phenylindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-t-Butyldimethylsilyoxy-2-phenylindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-t-Butyldimethylsilyoxy-2-phenylindole involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity and influence various physiological processes. Additionally, the compound’s steric protection provided by the tert-butyldimethylsilyloxy group enhances its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyldimethylsilyloxy)benzaldehyde
- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
- 4-(tert-Butyldimethylsilyloxy)-1-butyne
Uniqueness
4-t-Butyldimethylsilyoxy-2-phenylindole is unique due to its specific substitution pattern, which combines the indole nucleus with a phenyl group and a tert-butyldimethylsilyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
189120-02-3 |
|---|---|
Molecular Formula |
C20H25NOSi |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(2-phenyl-1H-indol-4-yl)oxy]silane |
InChI |
InChI=1S/C20H25NOSi/c1-20(2,3)23(4,5)22-19-13-9-12-17-16(19)14-18(21-17)15-10-7-6-8-11-15/h6-14,21H,1-5H3 |
InChI Key |
MQECNWHXGKPGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


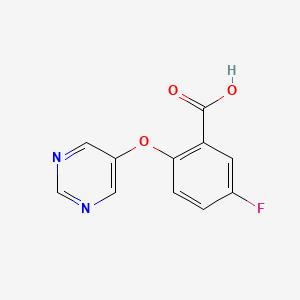

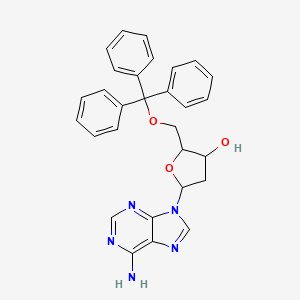
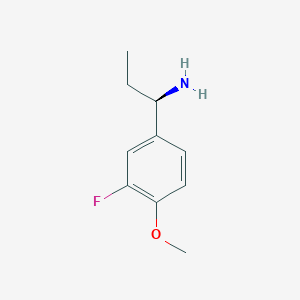
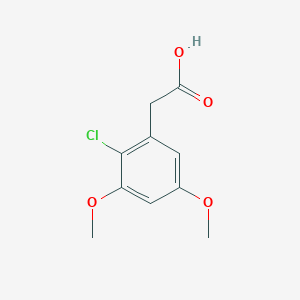
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)

